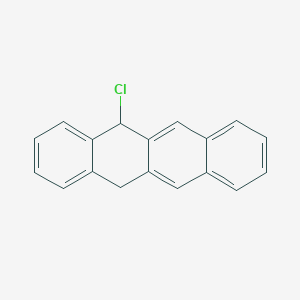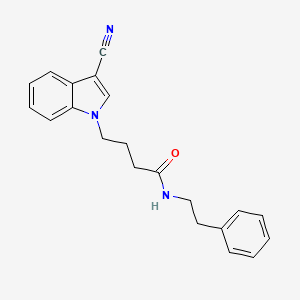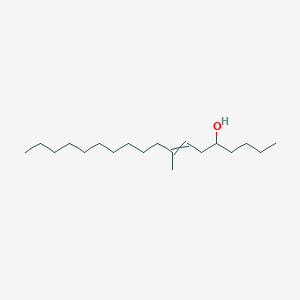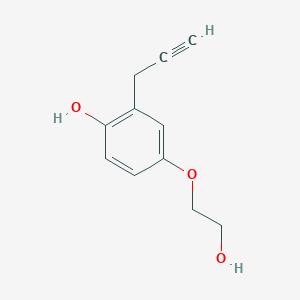
5-Chloro-5,12-dihydrotetracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-5,12-dihydrotetracene is an organic compound with the molecular formula C18H13Cl. It is a derivative of 5,12-dihydrotetracene, where a chlorine atom is substituted at the 5th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5,12-dihydrotetracene typically involves the chlorination of 5,12-dihydrotetracene. One common method is to dissolve 5,12-dihydrotetracene in a suitable solvent, such as dichloromethane, and then add a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction is usually carried out under reflux conditions to ensure complete chlorination .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5,12-dihydrotetracene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thiol-substituted tetracenes.
Scientific Research Applications
5-Chloro-5,12-dihydrotetracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-5,12-dihydrotetracene involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom at the 5th position can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways, leading to the observed bioactive effects .
Comparison with Similar Compounds
Similar Compounds
5,12-Dihydrotetracene: The parent compound without the chlorine substitution.
5-Bromo-5,12-dihydrotetracene: A similar compound with a bromine atom instead of chlorine.
5-Fluoro-5,12-dihydrotetracene: A fluorine-substituted analogue.
Uniqueness
5-Chloro-5,12-dihydrotetracene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties. The chlorine substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
919272-90-5 |
|---|---|
Molecular Formula |
C18H13Cl |
Molecular Weight |
264.7 g/mol |
IUPAC Name |
5-chloro-5,12-dihydrotetracene |
InChI |
InChI=1S/C18H13Cl/c19-18-16-8-4-3-7-14(16)10-15-9-12-5-1-2-6-13(12)11-17(15)18/h1-9,11,18H,10H2 |
InChI Key |
DTIRDZZVKZNAKN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(C3=CC4=CC=CC=C4C=C31)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal](/img/structure/B14177795.png)
![tetracyclo[8.6.2.24,7.011,16]icosa-1(17),4,6,10(18),11,13,15,19-octaene](/img/structure/B14177802.png)
![3-[5-(Naphthalen-1-yl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14177809.png)

![3,6-Dicyclohexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14177827.png)


![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)

![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)


![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
